molecular formula C9H13N3O B1442994 3-Morpholinopyridin-2-amine CAS No. 1036645-86-9

3-Morpholinopyridin-2-amine

Cat. No.: B1442994
CAS No.: 1036645-86-9
M. Wt: 179.22 g/mol
InChI Key: KSRWGJRHJUQFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinopyridin-2-amine is a heterocyclic compound that features both a morpholine ring and a pyridine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopyridin-2-amine typically involves the formation of the morpholine ring followed by the introduction of the pyridine moiety. One common method is the reaction of 2-chloropyridine with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinopyridin-2-amine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.

Scientific Research Applications

3-Morpholinopyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholinopyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The morpholine ring can interact with various biological targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-amine: Lacks the morpholine ring, making it less versatile in certain chemical reactions.

    Morpholine: Lacks the pyridine ring, limiting its applications in medicinal chemistry.

    Piperidine: Another six-membered heterocycle, but with different chemical properties and reactivity.

Uniqueness

3-Morpholinopyridin-2-amine is unique due to the presence of both the morpholine and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRWGJRHJUQFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036645-86-9
Record name 3-(morpholin-4-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-nitropyridin-3-yl)morpholine (155 mg, 741 μmol) in ethyl acetate was added Pd/C 10% (15.5 mg, 146 μmol) and the reaction was hydrogenated under an atmosphere of hydrogen for 3 hours at room temperature. The catalyst was filtered off, washed with ethyl acetate and the solvent was evaporated under reduced pressure. The title compound was obtained as a purple solid (128 mg, 96%).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.5 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholinopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Morpholinopyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Morpholinopyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Morpholinopyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Morpholinopyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Morpholinopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.